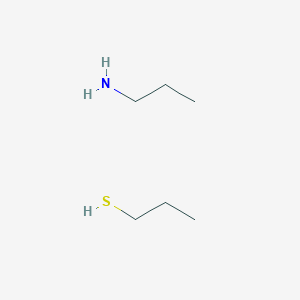

Propane-1-thiol--propan-1-amine (1/1)

Description

Propane-1-thiol–propan-1-amine (1/1) is a compound formed by the combination of propane-1-thiol and propan-1-amine in a 1:1 ratioIt is a colorless liquid with a strong, offensive odor and is moderately toxic It is a primary amine and is used in various chemical reactions and industrial applications .

Properties

CAS No. |

651331-01-0 |

|---|---|

Molecular Formula |

C6H17NS |

Molecular Weight |

135.27 g/mol |

IUPAC Name |

propan-1-amine;propane-1-thiol |

InChI |

InChI=1S/C3H9N.C3H8S/c2*1-2-3-4/h2-4H2,1H3;4H,2-3H2,1H3 |

InChI Key |

IBCXUCKWRUVIFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN.CCCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propane-1-thiol can be synthesized by the reaction of propene with hydrogen sulfide in the presence of ultraviolet light, which initiates an anti-Markovnikov addition . Another method involves the reaction of sodium hydrosulfide with 1-chloropropane .

Propan-1-amine can be synthesized by the reduction of propionitrile using hydrogen in the presence of a catalyst such as Raney nickel . Another method involves the reaction of 1-chloropropane with ammonia .

Industrial Production Methods: Industrial production of propane-1-thiol typically involves the reaction of propene with hydrogen sulfide under controlled conditions . Propan-1-amine is produced industrially by the catalytic hydrogenation of propionitrile .

Chemical Reactions Analysis

Types of Reactions: Propane-1-thiol undergoes various types of reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride .

Propan-1-amine also undergoes various reactions, including acylation, alkylation, and condensation . Common reagents used in these reactions include acyl chlorides, alkyl halides, and aldehydes .

Major Products Formed: Oxidation of propane-1-thiol typically produces disulfides or sulfonic acids . Reduction of propane-1-thiol can produce propane . Substitution reactions can produce various alkyl thiols .

Acylation of propan-1-amine produces amides, while alkylation produces secondary and tertiary amines . Condensation reactions can produce imines or Schiff bases .

Scientific Research Applications

Propane-1-thiol–propan-1-amine (1/1) has various scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules . In biology, it is used in studies involving thiol and amine functional groups . In medicine, it is used in the development of pharmaceuticals and as a model compound for studying drug interactions . In industry, it is used in the production of insecticides and other chemicals .

Mechanism of Action

The mechanism of action of propane-1-thiol–propan-1-amine (1/1) involves the interaction of the thiol and amine functional groups with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, while the amine group can form hydrogen bonds and participate in nucleophilic substitution reactions . These interactions can affect the structure and function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar compounds to propane-1-thiol–propan-1-amine (1/1) include other thiol-amine combinations such as ethanethiol–ethanamine and butane-1-thiol–butan-1-amine . Compared to these compounds, propane-1-thiol–propan-1-amine (1/1) has unique properties due to the specific combination of its thiol and amine functional groups . This uniqueness makes it valuable in various scientific and industrial applications .

Biological Activity

Propane-1-thiol--propan-1-amine (1/1) is a compound formed from the combination of propane-1-thiol and propan-1-amine. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

- Molecular Formula : CHNS

- Molecular Weight : 135.27 g/mol

- CAS Number : 651331-01-0

Biological Activity Overview

Research indicates that compounds similar to propane-1-thiol--propan-1-amine exhibit various biological activities, including cytotoxicity against cancer cells, antimicrobial properties, and potential neuroprotective effects. The following sections detail specific findings related to these activities.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of compounds containing thiol and amine functionalities. For instance:

- A study on related thio-organic compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) using MTT assays. The compounds showed higher efficacy than traditional chemotherapeutic agents like Tamoxifen, indicating a promising avenue for cancer treatment .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Propan-1-thiol derivative | 12.5 | MCF-7 |

| Tamoxifen | 15.0 | MCF-7 |

Antimicrobial Activity

Compounds with thiol groups have been noted for their antimicrobial properties. Research indicates that propane-1-thiol derivatives can inhibit the growth of various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The proposed mechanisms for the biological activity of propane-1-thiol--propan-1-amine include:

- Reactive Oxygen Species (ROS) Generation : Thiols can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Inhibition : The amine component may interact with enzymes involved in cellular signaling pathways, potentially altering cell proliferation and survival.

- Electrophilic Attack : Thiols can act as nucleophiles, forming covalent bonds with electrophilic centers in proteins, which may disrupt their normal function.

Case Studies

A notable case study focused on the synthesis and evaluation of thio-organic compounds similar to propane-1-thiol--propan-1-amine. The study employed photocatalytic methods to synthesize these compounds and assess their biological activity, revealing promising results in terms of both cytotoxicity and antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.